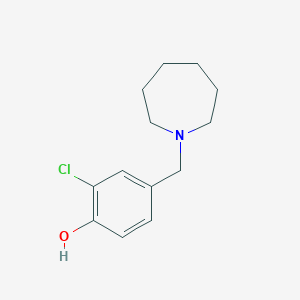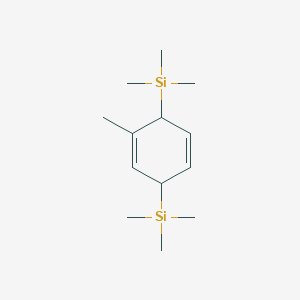
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol . It is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an acetonitrile group attached to the quinoline ring.
Analyse Des Réactions Chimiques
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The nitrile group can participate in addition reactions with various nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound may be used in the development of pharmaceuticals and other biologically active molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:
- 2-Chloroquinoline
- 5,7-Dimethylquinoline
- 2-(2-Chloroquinolin-3-yl)acetonitrile
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C13H11ClN2 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3 |
Clé InChI |
VPDNICHZEYNINJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


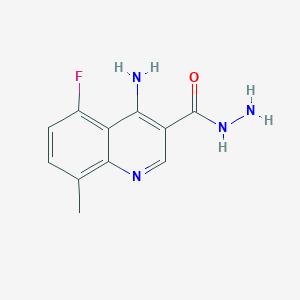


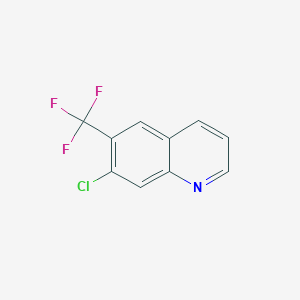




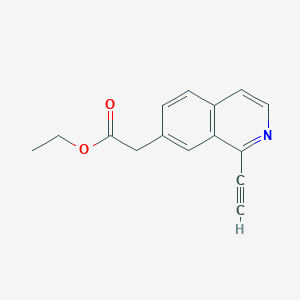

![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)

